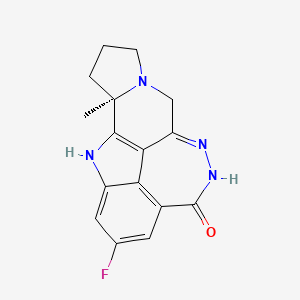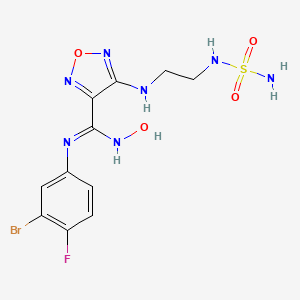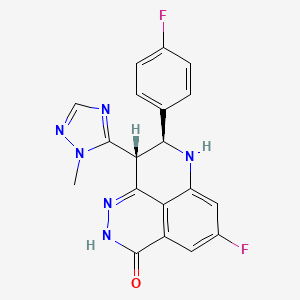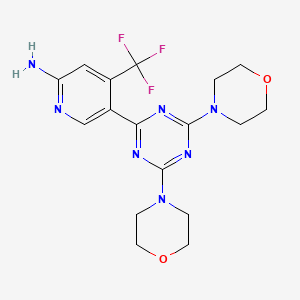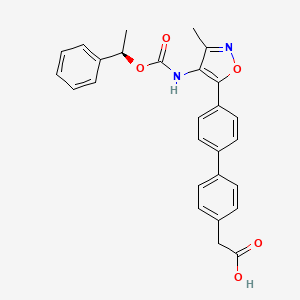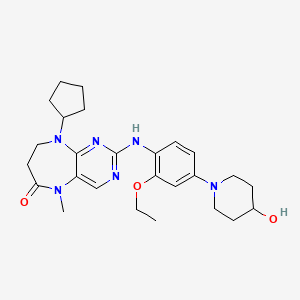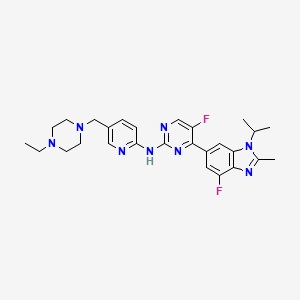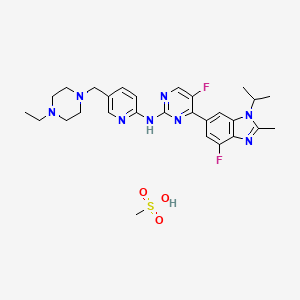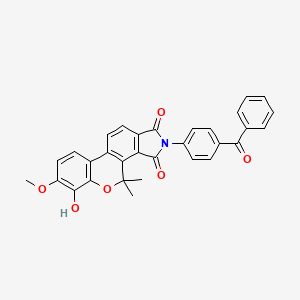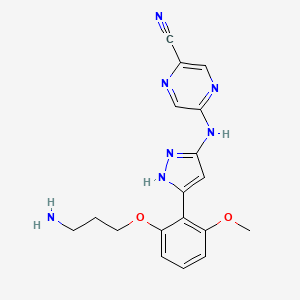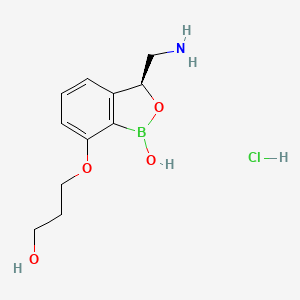
ORY-1001
Vue d'ensemble
Description
Applications De Recherche Scientifique
ORY-1001 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on histone demethylation.
Biology: Investigated for its role in regulating gene expression and cellular differentiation.
Medicine: Explored as a potential therapeutic agent for treating acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new drugs targeting epigenetic enzymes.
Mécanisme D'action
ORY-1001, also known as ORY1001 HCl or this compound(trans), is a small oral molecule that has been developed as a potent and selective inhibitor of the epigenetic enzyme Lysine Specific Demethylase-1 (LSD1/KDM1A) .
Target of Action
The primary target of this compound is the lysine-specific demethylase KDM1A, also known as LSD1 . KDM1A is a key regulator of stem cell potential in acute myeloid leukemia (AML) and high levels of KDM1A are known to correlate with more aggressive types of cancer and poor prognosis for patients .
Mode of Action
This compound acts as a covalent and highly selective inhibitor of KDM1A . It induces H3K4me2 accumulation on KDM1A target genes, which leads to blast differentiation and reduction of leukemic stem cell capacity in AML .
Biochemical Pathways
The inhibition of KDM1A by this compound affects the epigenetic regulation of gene expression. This results in the accumulation of H3K4me2 on KDM1A target genes, which in turn induces differentiation of leukemic cells .
Result of Action
This compound has been shown to induce differentiation of leukemic cells in cell lines, primary AML samples, and AML patients . It is able to decrease leukemic growth and prolong survival of mouse models of acute leukemia . Furthermore, this compound significantly inhibited the cell proliferation, colony formation, cell cycle, and induced apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. This compound exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors . .
Analyse Biochimique
Biochemical Properties
ORY-1001 plays a significant role in biochemical reactions. It interacts with the lysine-specific demethylase KDM1A, a key regulator of stem cell potential in acute myeloid leukemia (AML) . The interaction between this compound and KDM1A leads to the accumulation of H3K4me2 on KDM1A target genes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It induces differentiation of leukemic cells in cell lines, primary AML samples, and AML patients . It also compromises leukemic stem cell activity in AML .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with KDM1A, leading to enzyme inhibition . This results in changes in gene expression, specifically the accumulation of H3K4me2 on KDM1A target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to decrease leukemic growth and prolong survival in mouse models of acute leukemia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of stem cell potential in AML . It interacts with KDM1A, affecting metabolic flux and metabolite levels .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de l'ORY-1001 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :
Formation de la Structure de Base : La synthèse commence par la formation de la structure de base via une série de réactions de condensation et de cyclisation.
Modifications des Groupes Fonctionnels : Les étapes suivantes impliquent l'introduction de groupes fonctionnels nécessaires à l'inhibition de la LSD1. Cela inclut l'ajout de substituants spécifiques qui améliorent la sélectivité et la puissance du composé.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour obtenir la pureté et le rendement souhaités.
Méthodes de Production Industrielle
La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et l'évolutivité. Les considérations clés comprennent :
Optimisation des Conditions de Réaction : La température, la pression et les conditions de solvant sont optimisées pour maximiser le rendement et minimiser les impuretés.
Automatisation et Contrôle des Processus : Des systèmes automatisés sont utilisés pour surveiller et contrôler les paramètres de réaction, garantissant une qualité et un rendement constants.
Considérations Environnementales et de Sécurité : Les procédés industriels sont conçus pour minimiser l'impact environnemental et assurer la sécurité des travailleurs.
Analyse Des Réactions Chimiques
Types de Réactions
L'ORY-1001 subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur l'this compound, modifiant potentiellement son activité biologique.
Substitution : Les réactions de substitution peuvent introduire différents substituants, ce qui peut améliorer ou réduire la puissance et la sélectivité du composé.
Réactifs et Conditions Courants
Agents Oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Agents Réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Réactifs de Substitution : Les agents halogénants et les nucléophiles sont utilisés dans les réactions de substitution.
Produits Majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés ou cétoniques, tandis que la réduction peut donner des alcools ou des amines.
Applications de Recherche Scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la LSD1 et ses effets sur la déméthylation des histones.
Biologie : Investigé pour son rôle dans la régulation de l'expression des gènes et de la différenciation cellulaire.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de la leucémie aiguë myéloïde et d'autres cancers.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les enzymes épigénétiques.
Mécanisme d'Action
L'this compound exerce ses effets en inhibant l'enzyme lysine-spécifique déméthylase 1 (LSD1 ou KDM1A). Cette enzyme est impliquée dans la déméthylation des histones, qui joue un rôle crucial dans la régulation de l'expression des gènes. En inhibant la LSD1, l'this compound peut modifier l'expression des gènes impliqués dans la différenciation cellulaire, la prolifération et la survie. Ce mécanisme est particulièrement pertinent dans le contexte de la leucémie aiguë myéloïde, où la dysrégulation de l'expression des gènes contribue à la maladie .
Comparaison Avec Des Composés Similaires
L'ORY-1001 est unique par sa grande puissance et sa sélectivité pour la LSD1. Des composés similaires comprennent :
GSK2879552 : Un autre inhibiteur de la LSD1 ayant des applications similaires en recherche sur le cancer.
SP2509 : Un inhibiteur sélectif de la LSD1 utilisé dans les études épigénétiques.
GSK-LSD1 : Un composé ayant une forte sélectivité pour la LSD1, utilisé dans diverses applications de recherche.
Comparé à ces composés, l'this compound se distingue par sa biodisponibilité orale et sa forte activité antileucémique .
Si vous avez des questions spécifiques ou si vous avez besoin de plus de détails, n'hésitez pas à demander !
Propriétés
IUPAC Name |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCINOBZMLCREGM-RNNUGBGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431303-72-8 | |
| Record name | Iadademstat dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IADADEMSTAT DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


